molecular formula C10H10O4 B6594923 2-(4-(Methoxymethyl)phenyl)-2-oxoacetic acid CAS No. 1443339-17-0

2-(4-(Methoxymethyl)phenyl)-2-oxoacetic acid

Cat. No.: B6594923
CAS No.: 1443339-17-0
M. Wt: 194.18 g/mol
InChI Key: SHXZKPKOSCEQQD-UHFFFAOYSA-N
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Description

2-(4-(Methoxymethyl)phenyl)-2-oxoacetic acid is an organic compound characterized by the presence of a methoxymethyl group attached to a phenyl ring, which is further connected to an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Methoxymethyl)phenyl)-2-oxoacetic acid typically involves the reaction of 4-(methoxymethyl)benzaldehyde with a suitable reagent to introduce the oxoacetic acid functionality. One common method involves the use of a Grignard reagent followed by oxidation. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Methoxymethyl)phenyl)-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 2-(4-(carboxymethyl)phenyl)-2-oxoacetic acid.

    Reduction: Formation of 2-(4-(methoxymethyl)phenyl)-2-hydroxyacetic acid.

    Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

2-(4-(Methoxymethyl)phenyl)-2-oxoacetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-(Methoxymethyl)phenyl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: Lacks the methoxymethyl group and has different reactivity and applications.

    4-Methoxyphenylacetic acid: Similar structure but without the oxo group, leading to different chemical properties.

    2-Methoxyphenylacetic acid: Similar structure but with the methoxy group directly attached to the phenyl ring.

Uniqueness

2-(4-(Methoxymethyl)phenyl)-2-oxoacetic acid is unique due to the presence of both the methoxymethyl and oxoacetic acid functionalities

Properties

IUPAC Name

2-[4-(methoxymethyl)phenyl]-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-6-7-2-4-8(5-3-7)9(11)10(12)13/h2-5H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXZKPKOSCEQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201255599
Record name Benzeneacetic acid, 4-(methoxymethyl)-α-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201255599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443339-17-0
Record name Benzeneacetic acid, 4-(methoxymethyl)-α-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443339-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 4-(methoxymethyl)-α-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201255599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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